Cas no 2694731-46-7 (N1-(oxetan-3-yl)benzene-1,4-diamine)

N1-(オキセタン-3-イル)ベンゼン-1,4-ジアミンは、オキセタン環を有する芳香族ジアミン化合物です。この化合物は、高い反応性と立体障害のバランスが特徴で、医薬品中間体や高分子材料の合成において有用なビルディングブロックとして機能します。オキセタン環の立体効果により選択的反応が可能であり、またベンゼン核のジアミン構造は求核性や架橋反応性に優れています。特に、ポリマー改質剤や光硬化性樹脂の原料としての応用が期待され、熱安定性と溶解性の両立が利点です。官能基の多様性から精密有機合成における多段階反応にも適しています。

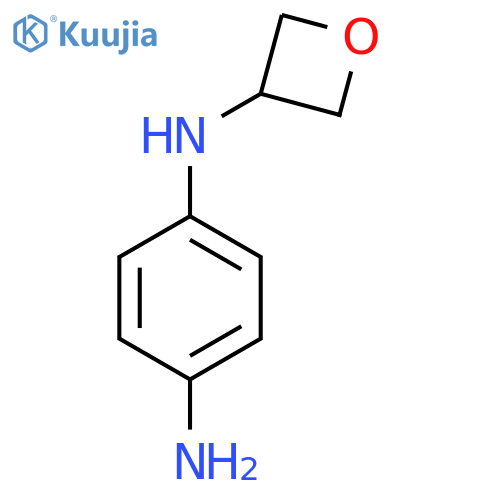

2694731-46-7 structure

商品名:N1-(oxetan-3-yl)benzene-1,4-diamine

N1-(oxetan-3-yl)benzene-1,4-diamine 化学的及び物理的性質

名前と識別子

-

- N1-(oxetan-3-yl)benzene-1,4-diamine

- EN300-7463912

- 2694731-46-7

- SCHEMBL24030297

-

- インチ: 1S/C9H12N2O/c10-7-1-3-8(4-2-7)11-9-5-12-6-9/h1-4,9,11H,5-6,10H2

- InChIKey: FCFYUPKECKTQPV-UHFFFAOYSA-N

- ほほえんだ: O1CC(C1)NC1C=CC(=CC=1)N

計算された属性

- せいみつぶんしりょう: 164.094963011g/mol

- どういたいしつりょう: 164.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 47.3Ų

N1-(oxetan-3-yl)benzene-1,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7463912-0.1g |

N1-(oxetan-3-yl)benzene-1,4-diamine |

2694731-46-7 | 95.0% | 0.1g |

$392.0 | 2025-03-11 | |

| Enamine | EN300-7463912-0.25g |

N1-(oxetan-3-yl)benzene-1,4-diamine |

2694731-46-7 | 95.0% | 0.25g |

$559.0 | 2025-03-11 | |

| Enamine | EN300-7463912-0.5g |

N1-(oxetan-3-yl)benzene-1,4-diamine |

2694731-46-7 | 95.0% | 0.5g |

$879.0 | 2025-03-11 | |

| Enamine | EN300-7463912-5.0g |

N1-(oxetan-3-yl)benzene-1,4-diamine |

2694731-46-7 | 95.0% | 5.0g |

$3273.0 | 2025-03-11 | |

| Enamine | EN300-7463912-0.05g |

N1-(oxetan-3-yl)benzene-1,4-diamine |

2694731-46-7 | 95.0% | 0.05g |

$262.0 | 2025-03-11 | |

| Enamine | EN300-7463912-10.0g |

N1-(oxetan-3-yl)benzene-1,4-diamine |

2694731-46-7 | 95.0% | 10.0g |

$4852.0 | 2025-03-11 | |

| Enamine | EN300-7463912-1.0g |

N1-(oxetan-3-yl)benzene-1,4-diamine |

2694731-46-7 | 95.0% | 1.0g |

$1129.0 | 2025-03-11 | |

| Enamine | EN300-7463912-2.5g |

N1-(oxetan-3-yl)benzene-1,4-diamine |

2694731-46-7 | 95.0% | 2.5g |

$2211.0 | 2025-03-11 |

N1-(oxetan-3-yl)benzene-1,4-diamine 関連文献

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

2694731-46-7 (N1-(oxetan-3-yl)benzene-1,4-diamine) 関連製品

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量